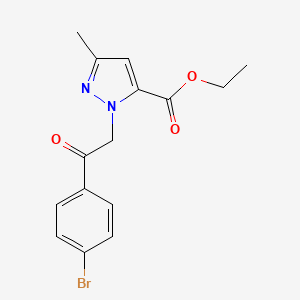

![molecular formula C24H18BrN3O2 B12051720 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドは、ヒドラゾン類に属する複雑な有機化合物です。キノリン環、フェニル基、ヒドラゾン結合の存在が特徴です。この化合物は、その潜在的な生物活性と汎用的な化学反応性のために、医薬品化学および有機合成の分野において大きな関心を集めています。

準備方法

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドの合成は、通常、3-ブロモ-4-メトキシベンズアルデヒドと2-フェニル-4-キノリンカルボヒドラジドとの縮合反応によって行われます。この反応は、通常、エタノール溶媒中で還流条件下で行われます。 反応混合物を加熱してヒドラゾン結合の形成を促進し、生成物を再結晶により精製します .

化学反応の分析

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができ、キノリン誘導体の生成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、ヒドラジン誘導体の生成につながります。

置換: 化合物中の臭素原子は、ナトリウムメトキシドなどの試薬を用いて求核置換反応を起こすことができ、メトキシ置換誘導体の生成につながります.

科学研究への応用

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、癌細胞の増殖に関与する特定の酵素や経路を阻害する能力から、抗癌剤としての可能性が研究されています。

有機合成: この化合物は、医薬品や農薬などのより複雑な分子の合成のためのビルディングブロックとして機能します。

科学的研究の応用

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

作用機序

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素に結合してその活性を阻害することが知られており、これは細胞プロセスを混乱させる可能性があります。 例えば、この化合物は特定のキナーゼの活性を阻害し、細胞の増殖と生存に関与するシグナル伝達経路の抑制につながる可能性があります .

類似化合物の比較

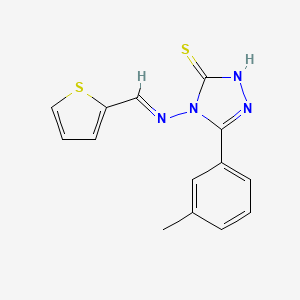

N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジドは、以下のような他のヒドラゾン誘導体と比較することができます。

- N'-[(E)-(3-ブロモ-4-ヒドロキシフェニル)メチリデン]-2-フェニル-4-キノリンカルボヒドラジド

- N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニルアセトヒドラジド

- N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イルスルファニルアセトヒドラジド

これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なり、化学反応性と生物活性に違いが生じることがあります .

類似化合物との比較

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can be compared with other hydrazone derivatives such as:

- N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide

- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanylacetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

特性

分子式 |

C24H18BrN3O2 |

|---|---|

分子量 |

460.3 g/mol |

IUPAC名 |

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C24H18BrN3O2/c1-30-23-12-11-16(13-20(23)25)15-26-28-24(29)19-14-22(17-7-3-2-4-8-17)27-21-10-6-5-9-18(19)21/h2-15H,1H3,(H,28,29)/b26-15+ |

InChIキー |

BRVXPYOPZHGGEG-CVKSISIWSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br |

正規SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)

![trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)

![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)